molecular formula C30H42O7 B1166004 desamido-neuropeptide Y CAS No. 101994-11-0

desamido-neuropeptide Y

Cat. No.: B1166004
CAS No.: 101994-11-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neuropeptide Y (NPY) is a 36-amino acid peptide involved in critical physiological processes, including appetite regulation, stress responses, and cardiovascular function . Desamido-neuropeptide Y (desamido-NPY) is a modified form of NPY characterized by the removal of an amide group, typically from the C-terminal tyrosine residue. This post-translational modification alters its receptor-binding affinity and functional properties . Unlike native NPY, which exhibits high affinity for Y1, Y2, Y4, and Y5 receptors, desamido-NPY demonstrates reduced potency at certain subtypes, particularly Y1, due to the loss of the amidated C-terminus—a structural feature critical for receptor activation .

Properties

CAS No.

101994-11-0

Molecular Formula

C30H42O7

Synonyms

desamido-neuropeptide Y

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Receptor Affinity

Desamido-NPY is one of several NPY analogues engineered to probe receptor subtype specificity. Key structural analogues include:

Compound Modification Receptor Affinity (Key Findings) Reference
Native NPY Full-length, amidated C-terminus High affinity for Y1, Y2, Y4, Y5 receptors (EC₅₀: Y1 = 0.3 nM; Y2 = 0.2 nM)
Desamido-NPY C-terminal deamidation Reduced Y1 affinity (EC₅₀: >100 nM); retains partial Y2/Y5 activity
[A13]-pNPY Alanine substitution at position 13 Selective Y2 agonism (Y2 EC₅₀ = 1.2 nM; Y1/Y5 EC₅₀ >1000 nM)
[A27]-pNPY Alanine substitution at position 27 Y2 selectivity (IC₅₀ = 5 nM for Y2 vs. >1000 nM for Y1/Y5)
NPY(22-36) Truncated C-terminal fragment Binds Y2 receptors with moderate affinity (IC₅₀ = 50 nM); inactive at Y1/Y5
Peptide YY (PYY) Structural homology to NPY (68% identity) High Y2/Y5 affinity; weak Y1 activity (Y2 EC₅₀ = 0.5 nM)

Key Insights :

  • C-terminal modifications (e.g., deamidation, truncation) disproportionately impair Y1 receptor binding, which relies heavily on the amidated C-terminus for activation .
  • Alanine substitutions at positions 13 and 27 enhance Y2 selectivity by disrupting interactions with Y1/Y5 extracellular loops .
  • Peptide YY shares NPY's receptor profile but exhibits distinct tissue distribution, primarily in the gastrointestinal tract .

Functional and Pharmacological Differences

Y1 Receptor Signaling :
  • Native NPY potently activates Y1, linked to vasoconstriction and anxiety modulation .
  • Desamido-NPY shows >100-fold lower Y1 activity, making it a tool to dissect Y2/Y5-mediated effects in vivo .
Y2 Receptor Signaling :
  • Both desamido-NPY and [A13]-pNPY retain Y2 activity, suppressing neurotransmitter release in the hypothalamus and hippocampus .
Metabolic Stability :
  • Desamido-NPY exhibits reduced plasma stability compared to native NPY, limiting its therapeutic utility .
  • Synthetic analogues (e.g., Pfizer’s Y1 antagonists) incorporate non-peptide backbones to enhance stability and bioavailability .

Q & A

Q. What steps ensure reproducibility in studies investigating this compound’s metabolic effects?

  • Methodological Answer : Document all protocols in adherence to ARRIVE guidelines. Share raw data and code repositories (e.g., GitHub) for transparency. Use internal replication cohorts and collaborate with independent labs for external validation. Report negative results to mitigate publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.